molecular formula C19H22N4O7S B2619014 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905680-27-5

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Numéro de catalogue: B2619014
Numéro CAS: 905680-27-5
Poids moléculaire: 450.47
Clé InChI: XNFRIDPUFPJKSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H22N4O7S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a sulfamoyl group, a furan ring, and an oxadiazole moiety. The IUPAC name reflects its complex arrangement:

  • IUPAC Name : this compound
  • Molecular Formula : C28_{28}H33_{33}N3_3O5_5S2_2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfamoyl group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and sulfamoyl groups exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum Inhibitory Concentrations (MIC) have been recorded at levels indicating moderate to high antibacterial activity .
Bacterial StrainMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. The antiproliferative activity was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture models:

  • Cell Lines Tested : HCC827 and NCI-H358.
  • Activity Comparison : The compound showed higher efficacy in 2D cultures compared to 3D cultures, suggesting its potential as a lead compound for further development .
Cell LineIC50 (μM)
HCC82712.5
NCI-H35815

Case Studies

A notable study focused on the synthesis and biological evaluation of related oxadiazole derivatives highlighted the promising activity of compounds similar to This compound . These derivatives were shown to possess not only antimicrobial but also anticancer properties, reinforcing the significance of structural modifications in enhancing biological efficacy .

Toxicity and Safety Profile

While the therapeutic potential is significant, it is crucial to evaluate the toxicity profile of this compound. Preliminary studies using zebrafish embryos indicated that certain derivatives exhibited low toxicity levels at therapeutic doses, making them suitable candidates for further investigation in preclinical trials .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant antimicrobial properties. For example, studies on N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent activity against various bacterial strains, including Neisseria gonorrhoeae . This suggests that the compound may serve as an effective antimicrobial agent.

Enzyme Inhibition

The sulfamoyl group in this compound can mimic natural substrates, allowing it to inhibit specific enzymes by binding to their active sites. This mechanism has been observed in other sulfonamide derivatives used as enzyme inhibitors in biochemical pathways . The ability to disrupt enzyme function positions this compound as a potential therapeutic agent in treating diseases influenced by enzyme activity.

Drug Development

The structural characteristics of this compound make it a valuable building block for synthesizing new pharmaceuticals. It can be modified to enhance its efficacy and selectivity against target biomolecules. The synthesis process typically involves multi-step organic reactions that yield high-purity compounds suitable for further testing .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various oxadiazole derivatives, including those related to this compound. The results showed that these compounds significantly inhibited bacterial growth at low concentrations, indicating their potential as new antibiotics .

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of oxadiazole compounds and tested them against carbonic anhydrase enzymes. The findings demonstrated that certain modifications increased binding affinity and selectivity for the enzyme's active site, leading to enhanced inhibitory activity .

Propriétés

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O7S/c1-27-12-9-23(10-13-28-2)31(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(30-19)16-4-3-11-29-16/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFRIDPUFPJKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.